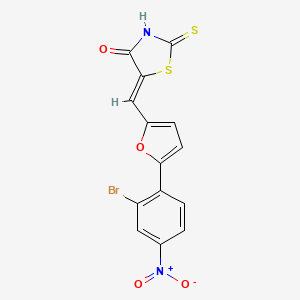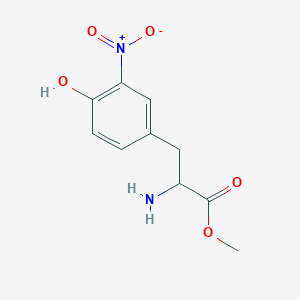![molecular formula C26H26N4O B11672897 3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672897.png)
3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a naphthalene moiety, and a hydrazide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the naphthalene moiety: This step involves the condensation of the pyrazole derivative with a naphthaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Formation of the hydrazide functional group: This can be done by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Pharmacology: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
- N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the naphthalene moiety and the pyrazole ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H26N4O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-17(2)14-19-8-10-21(11-9-19)24-16-25(29-28-24)26(31)30-27-18(3)22-13-12-20-6-4-5-7-23(20)15-22/h4-13,15-17H,14H2,1-3H3,(H,28,29)(H,30,31)/b27-18+ |
InChI Key |
XKYBOUNQTDVPEW-OVVQPSECSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-h](/img/structure/B11672825.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672831.png)

![2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11672845.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11672849.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11672858.png)

![ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11672865.png)
![2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11672875.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672882.png)
![2-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11672885.png)
![2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol](/img/structure/B11672888.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672892.png)
![N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672895.png)
